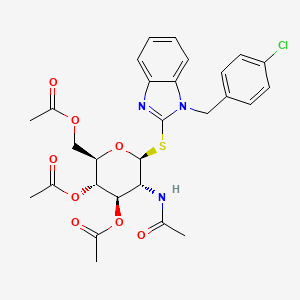

C28H30ClN3O8S

Description

Contextualizing "C28H30ClN3O8S" within Contemporary Small Molecule Research

Small molecule drugs, defined as organic compounds with a low molecular weight, form the bedrock of the pharmaceutical industry. kyinno.com These compounds, including Darunavir (B192927), are advantageous due to their potential for oral administration and their ability to penetrate cell membranes to reach internal targets. kyinno.com The design of small molecules like Darunavir involves a meticulous process of creating a "key" that fits a specific biological "lock," in this case, the HIV-1 protease enzyme. frontiersin.org

Darunavir's development was a result of structure-based design strategies aimed at overcoming the limitations of first-generation protease inhibitors. nih.gov Researchers focused on creating a molecule that could form strong interactions with the backbone of the HIV-1 protease, making it less susceptible to resistance caused by mutations in the enzyme. wikipedia.org This approach highlights a key trend in modern medicinal chemistry: the rational design of drugs based on a deep understanding of their biological targets. plos.org

Significance of Novel Chemical Entities in Translational Science

Translational science aims to bridge the gap between basic scientific discoveries and their practical application in medicine. nih.gov The development of new chemical entities (NCEs), such as Darunavir, is a critical component of this process. amazon.com The journey from the initial discovery of a lead compound to an approved drug is long and complex, often taking over a decade. frontiersin.org

The success of Darunavir underscores the importance of innovation in drug development. nih.gov Its ability to effectively treat patients with multidrug-resistant HIV demonstrates how novel chemical structures can address significant unmet medical needs. nih.gov The process of bringing an NCE like Darunavir to market involves extensive preclinical and clinical research to establish its efficacy and safety profile. plos.org This rigorous process, while challenging, is essential for advancing medical treatments. nih.gov

Overview of Research Trajectories for "this compound"

Research into Darunavir and related compounds continues to evolve, focusing on several key areas:

Combating Drug Resistance: A primary focus of ongoing research is the development of next-generation protease inhibitors that are even more effective against resistant HIV strains. rsc.org By analyzing the structural interactions between Darunavir and the HIV protease, scientists are designing new molecules with improved potency and resistance profiles. rsc.org

Synthesis and Derivatives: Chemists are continuously exploring new and more efficient ways to synthesize Darunavir and its derivatives. illinoisstate.eduijbio.com This includes developing novel chemical reactions and purification methods to improve yield and reduce the environmental impact of manufacturing. researchgate.netgoogle.com

New Formulations and Applications: Research is also underway to develop long-acting formulations of Darunavir, which could reduce the frequency of administration and improve patient adherence. nih.gov Additionally, the potential of Darunavir to treat other viral infections, such as SARS-CoV-2, has been investigated. drugbank.com

Clinical Studies and Optimization: Clinical trials continue to explore the optimal use of Darunavir in various patient populations, including children and individuals with advanced HIV. radboudumc.nlmdpi.com These studies provide valuable data on the long-term efficacy and tolerability of Darunavir-based treatment regimens. nih.govmdpi.com

Detailed Research Findings

Darunavir functions by inhibiting the HIV-1 protease, an enzyme crucial for the virus's replication cycle. drugbank.compediatriconcall.com It binds to the active site of the protease, preventing it from cleaving viral polyproteins into functional proteins, thus halting the production of mature, infectious virus particles. patsnap.com

A key feature of Darunavir's design is its high affinity for the protease enzyme, with a dissociation constant (Kd) of 4.5 x 10⁻¹² M, which is significantly stronger than that of other protease inhibitors. wikipedia.org This strong binding is attributed to increased hydrogen bonds between Darunavir and the backbone of the protease's active site. wikipedia.org This interaction with the stable part of the protease makes it less likely to be affected by mutations, contributing to its high genetic barrier to resistance. wikipedia.orgnih.gov

Structural analysis has shown that Darunavir's flexibility allows it to adapt to changes in the shape of the protease enzyme. pediatriconcall.com It binds to two distinct sites on the enzyme: the active site cavity and the surface of one of the flexible flaps in the protease dimer. drugbank.compediatriconcall.com

The development of Darunavir was a result of structure-based design, specifically incorporating a bis-tetrahydrofuran (bis-THF) ligand that effectively interacts with a hydrophobic pocket in the enzyme. nih.gov This design strategy has led to the development of other potent protease inhibitors. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C28H30ClN3O8S |

|---|---|

Molecular Weight |

604.1 g/mol |

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyloxan-2-yl]methyl acetate |

InChI |

InChI=1S/C28H30ClN3O8S/c1-15(33)30-24-26(39-18(4)36)25(38-17(3)35)23(14-37-16(2)34)40-27(24)41-28-31-21-7-5-6-8-22(21)32(28)13-19-9-11-20(29)12-10-19/h5-12,23-27H,13-14H2,1-4H3,(H,30,33)/t23-,24-,25-,26-,27+/m1/s1 |

InChI Key |

QLRNPLXNBHUTBN-ACFIUOAZSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1SC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)COC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1SC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)COC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for C28h30cln3o8s

Retrosynthetic Analysis and Synthetic Pathways of the "C28H30ClN3O8S" Core Scaffold

The synthesis of the darunavir (B192927) core is a complex undertaking due to its specific stereochemistry and multiple functional groups. Retrosynthetic analysis reveals several key disconnections and strategic bonds. A common approach involves disconnecting the carbamate (B1207046) linkage, the sulfonamide bond, and the bond between the chiral amine and the hydroxyethyl (B10761427) group. This leads to three primary fragments: the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (bis-THF) moiety, the central (1S,2R)-3-amino-2-hydroxy-1-phenylpropyl group, and the p-aminophenylsulfonyl group with an isobutyl substituent.

One of the initial synthetic routes involved the use of an azido (B1232118) epoxide as a key intermediate. epo.org This hazardous and non-commercially available compound prompted the development of alternative pathways. epo.org A prevalent modern strategy begins with a commercially available N-Boc protected epoxy amine, tert-butyl ((S)-1-((2R,3S)-3-phenyloxiran-2-yl)ethyl)carbamate.

A representative synthetic pathway can be summarized as follows:

Epoxide Ring-Opening: The starting epoxy amine undergoes regioselective ring-opening with isobutylamine (B53898). researchgate.net

Sulfonylation: The resulting amino alcohol is then reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine. researchgate.net

Reduction of Nitro Group: The nitro group on the phenylsulfonyl moiety is reduced to an amine, often using catalytic hydrogenation (e.g., Pd/C and H2 gas) or other reducing agents like Fe-HCl. researchgate.netijbio.com

Coupling with the Bis-THF Moiety: The final key step is the coupling of the sulfonamide intermediate with an activated form of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. epo.orggoogle.com This is typically achieved by converting the bis-THF alcohol into a more reactive species, such as a chloroformate or an activated carbonate, to facilitate the formation of the carbamate linkage. google.comacs.org

To avoid the formation of certain impurities, some synthetic routes utilize a phthalimide-protected sulfonyl chloride as a key starting material. researchgate.net This strategy helps to prevent the formation of dimer impurities during the process. researchgate.net

Table 1: Key Intermediates in Darunavir Synthesis

| Intermediate Name | Chemical Structure | Role in Synthesis |

|---|---|---|

| tert-Butyl ((S)-1-((2R,3S)-3-phenyloxiran-2-yl)ethyl)carbamate | Epoxy Amine | Starting material for the core amino alcohol fragment. |

| (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol | Bis-THF Alcohol | Provides the P2 ligand portion of Darunavir. |

| 4-Nitrobenzenesulfonyl chloride | Sulfonylating Agent | Introduces the p-nitrophenylsulfonyl group. |

| 4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide | Amino Sulfonamide | The final intermediate before coupling with the bis-THF moiety. |

Methodologies for Stereoselective Synthesis of "this compound" Analogues

Achieving the correct stereochemistry is paramount in the synthesis of darunavir and its analogues, as biological activity is highly dependent on the spatial arrangement of the atoms. Several stereoselective methods have been developed.

One notable approach is the use of a Crimmins titanium tetrachloride-mediated oxazolidine-2-thione-guided asymmetric glycolate (B3277807) aldol (B89426) addition reaction. nih.govacs.org This method allows for the diastereoselective construction of the core structure. The resulting aldol adduct introduces the P1 fragment of darunavir. nih.gov Another strategy involves the stereoselective reduction of an α-haloketone followed by an SN2 ring opening of a chiral epoxide. ijbio.com

The synthesis of the key (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol intermediate is also a focus of stereoselective synthesis. A significant challenge is that its synthesis can lead to a mixture of diastereomers, requiring inefficient and costly optical resolution. epo.org To address this, methods have been developed that start from chiral precursors. For example, enantioselective synthesis has been achieved using commercially available sugar derivatives as the starting material. researchgate.net Another innovative method involves a one-pot organo- and biocatalyzed process. thieme-connect.com This process uses an organocatalytic condensation followed by a lipase-catalyzed kinetic resolution to produce the enantiopure bis-THF alcohol. thieme-connect.com

Table 2: Comparison of Stereoselective Methods

| Method | Key Reagents/Catalysts | Stereochemical Control |

|---|---|---|

| Crimmins Asymmetric Aldol Addition | Titanium tetrachloride, oxazolidine-2-thione | High diastereoselectivity for the core amino alcohol. nih.govacs.org |

| Organo- and Biocatalysis | Schreiner's thiourea (B124793) catalyst, Lipase PS | Enantiopure synthesis of the bis-THF fragment. thieme-connect.com |

| Chiral Pool Synthesis | Sugar derivatives, Monopotassium isocitrate | Utilizes naturally occurring chiral molecules as starting points. acs.orgresearchgate.net |

Diversification Strategies for "this compound" Derivatives (e.g., R-group modifications)

The development of darunavir derivatives is driven by the need to enhance its activity against resistant viral strains and to improve its pharmacological properties. acs.orgnih.gov Diversification strategies primarily focus on modifying specific regions (P1, P1', P2, and P2') of the darunavir framework. nih.govresearchgate.net

P2' Modifications: The 4-amino group on the phenylsulfonyl moiety is a common site for modification. It can be acylated to form various amide derivatives. nih.gov For instance, reaction with chloroacetyl chloride or acetyl chloride yields the corresponding chloroacetamide and acetamide (B32628) derivatives. nih.gov These modifications aim to create enhanced hydrogen bonding interactions within the enzyme's active site. nih.gov

P1' Modifications: The isobutyl group can be replaced with other alkyl or functionalized groups. For example, using 2-ethyl-1-butylamine instead of isobutylamine in the initial epoxide opening step leads to a derivative with a different P1' side chain. acs.org

P1 Modifications: The phenyl group of the core amino alcohol can be substituted. A reported synthesis of a darunavir analogue features a 4-fluorophenyl group at this position, starting from L-phenylglycine. ijbio.comijbio.com

P2 Modifications: The bis-THF ligand is a crucial component for high affinity. However, analogues with different P2 ligands, such as a C3-amino cyclopentyltetrahydrofuranyl group, have been synthesized to explore alternative interactions with the protease enzyme. researchgate.net

These modifications have led to the synthesis of a wide range of analogues with varying potencies and resistance profiles. acs.orgresearchgate.net

Scale-Up Synthesis Considerations for Research Quantities of "this compound"

Transitioning the synthesis of darunavir from a laboratory scale to producing larger research quantities presents several challenges. Key considerations include cost-effectiveness, safety, efficiency, and impurity control.

The synthesis of the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol intermediate is a significant cost driver. acs.org A practical, large-scale synthesis of this intermediate has been developed starting from monopotassium isocitrate, which can be produced via fermentation. acs.org This route avoids chromatography and is projected to be more cost-effective at a larger scale. acs.org

The use of immobilized enzymes for certain steps, such as the resolution of the bis-THF alcohol, offers advantages for scale-up. ajpamc.com Immobilized enzymes are often more active, can be recycled to reduce costs, and simplify the workup process by avoiding issues like emulsion formation that can occur with liquid enzymes. ajpamc.com Optimization of reaction conditions, such as solvent choice and temperature, is critical to ensure high yield and purity in a manufacturing setting. researchgate.net

Preclinical Pharmacological Investigations of C28h30cln3o8s

In Vitro Cellular Activity Profiling of "C28H30ClN3O8S"

The in vitro evaluation of Darunavir (B192927) has provided a comprehensive understanding of its cellular activities, from direct target interaction to its effects in complex cellular systems.

Cell-Based Assays for Target Engagement and Pathway Modulation by "this compound"

The primary target of Darunavir is the HIV-1 protease. Cell-based assays have been instrumental in quantifying its engagement with this target and the subsequent modulation of the viral replication pathway.

Enzyme Inhibition Assays: In biochemical assays, Darunavir demonstrates potent inhibition of the HIV-1 protease enzyme. For instance, it has shown an enzyme inhibitory potency (Ki) of 16 pM. nih.gov This high affinity for the protease active site is a key contributor to its potent antiviral activity.

Antiviral Activity Assays: The efficacy of Darunavir in inhibiting HIV-1 replication has been demonstrated in various cell lines. In MT-2 human T-lymphoid cells, Darunavir exhibits significant antiviral activity. nih.gov In CEM cell lines, it has an antiviral ID50 of 4.7 nM and an ID90 of 10 nM. nih.gov Furthermore, it is potent against a wide range of laboratory HIV-1 strains and primary clinical isolates, with a reported IC50 of 0.003 µM and an IC90 of 0.009 µM, with minimal cytotoxicity. medchemexpress.com

Protease Dimerization Inhibition Assays: A dual mechanism of action for Darunavir involves the inhibition of the dimerization of protease monomers, which is essential for its catalytic activity. researchgate.netnih.gov This has been studied using techniques such as intermolecular fluorescence resonance energy transfer (FRET)-based HIV expression assays. The loss of this dimerization inhibition activity has been associated with the development of resistance to the drug.

Table 1: In Vitro Antiviral Activity of Darunavir

| Cell Line | Assay Type | Parameter | Value | Reference |

|---|---|---|---|---|

| CEM | Antiviral | ID50 | 4.7 nM | nih.gov |

| CEM | Antiviral | ID90 | 10 nM | nih.gov |

| Laboratory Strains | Antiviral | IC50 | 0.003 µM | medchemexpress.com |

| Primary Isolates | Antiviral | IC90 | 0.009 µM | medchemexpress.com |

| MT-2 | Enzyme Inhibition | Ki | 16 pM | nih.gov |

Phenotypic Screening of "this compound" in Disease Models (e.g., cancer cell lines)

Beyond its established role as an antiretroviral, Darunavir has been investigated for its potential anticancer properties through phenotypic screening in various cancer cell lines.

Hepatocellular Carcinoma: In a study involving the HepG2 human hepatocellular carcinoma cell line, Darunavir demonstrated poor cytotoxicity when used as a standalone agent. mdpi.com However, novel precursors of Darunavir, RDD-19 and RDD-142, showed greater cytotoxic activity, with IC50 values of 57.05 µM and 67.96 µM, respectively. mdpi.com

Bladder Cancer: The cytotoxic effects of Darunavir were evaluated in the UM-UC-5 squamous bladder cancer cell line. At a 72-hour time point, Darunavir showed a significant cytotoxic effect at concentrations of 50 µM and 100 µM, with the most potent effect observed at 50 µM. nih.gov The calculated IC50 value at 72 hours was 25.60 µM. nih.gov

Primary Effusion Lymphoma: In contrast, in vitro studies on Primary Effusion Lymphoma (PEL) cell lines, a type of non-Hodgkin lymphoma, Darunavir did not exhibit cytotoxic or pro-apoptotic effects. nih.gov

Table 2: Cytotoxicity of Darunavir in Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value | Incubation Time | Reference |

|---|---|---|---|---|---|

| HepG2 | Hepatocellular Carcinoma | - | Poor cytotoxicity | 24 h | mdpi.com |

| UM-UC-5 | Bladder Cancer | IC50 | 25.60 µM | 72 h | nih.gov |

| UM-UC-5 | Bladder Cancer | IC50 | 39.94 µM | 24 h | nih.gov |

| UM-UC-5 | Bladder Cancer | IC50 | 84.17 µM | 48 h | nih.gov |

| PEL | Primary Effusion Lymphoma | - | No cytotoxic effect | - | nih.gov |

Co-culture Systems for Studying "this compound" in Complex Microenvironments

The use of co-culture systems to investigate the activity of Darunavir in more complex, interactive cellular environments is an emerging area of research.

Viral Propagation Models: In the context of HIV research, co-culture systems of peripheral blood mononuclear cells (PBMCs) and MT-4 cells have been utilized to propagate clinical isolates of the virus for subsequent drug resistance testing. nih.gov While not a direct study of Darunavir's effect within the co-culture, this highlights the utility of such systems in preclinical virology.

Bladder Cancer Combination Studies: In a study on UM-UC-5 bladder cancer cells, the effects of Darunavir in combination with other antiretroviral drugs, Rilpivirine and Etravirine, were assessed. nih.gov A synergistic effect was observed with the combination of Etravirine and Darunavir, particularly at 48 hours. nih.gov This suggests that in a more complex microenvironment with multiple therapeutic agents, Darunavir's activity can be enhanced.

Ex Vivo Pharmacological Effects of "this compound"

Ex vivo studies, using primary cells and tissues, provide a crucial link between in vitro findings and in vivo clinical outcomes.

Analysis of "this compound" Activity in Tissue Explants

The evaluation of Darunavir in tissue explants allows for the assessment of its activity in a more physiologically relevant context, maintaining the cellular architecture and interactions of the original tissue.

Tonsillar Tissue: Human tonsillar tissue, a secondary lymphoid organ, serves as a relevant ex vivo model for studying HIV-1 infection. mdpi.com Studies have shown that antiretroviral therapy, including protease inhibitors, can lead to the normalization of the lymphoid tissue architecture that is disrupted during HIV-1 infection. natap.org While specific data on Darunavir's direct antiviral activity in this model is not detailed in the provided search results, the model's utility for such investigations is established.

Immune Cell Modulation by "this compound" in Primary Cell Isolates

Darunavir's interaction with and modulation of primary immune cells are critical aspects of its pharmacological profile, particularly in the context of HIV infection, which is characterized by immune dysregulation.

Peripheral Blood Mononuclear Cells (PBMCs): The intracellular accumulation of Darunavir has been studied in primary PBMCs. These studies have shown that Darunavir is a substrate for both efflux and influx transporters, and its intracellular concentrations can be modulated by known transport inhibitors. nih.gov

T-Lymphocyte Function: In a substudy of the GRACE clinical trial, the in vitro functional recovery of immune cells from HIV-1 infected patients receiving Darunavir-based therapy was assessed. nih.gov In virologically suppressed patients, there was a significant increase in the proliferation of CD4+ lymphocytes in response to stimuli such as CD3+/CD28+, phytohemagglutinin, and pokeweed by week 12. nih.gov Furthermore, the production of tumor necrosis factor-alpha and interleukin-2 (B1167480) in stimulated CD4+ cells was also significantly increased by week 48. nih.gov

Table 3: Functional Immune Recovery in PBMCs from Patients on Darunavir-based Therapy

| Immune Function Parameter | Stimulant | Time Point | Outcome | Reference |

|---|---|---|---|---|

| CD4+ Lymphocyte Proliferation | CD3+/CD28+ | Week 12 | Significant Increase | nih.gov |

| CD4+ Lymphocyte Proliferation | Phytohemagglutinin | Week 12 | Significant Increase | nih.gov |

| CD4+ Lymphocyte Proliferation | Pokeweed | Week 12 | Significant Increase | nih.gov |

| CD4+ Lymphocyte Proliferation | Candida | Week 48 | Significant Increase | nih.gov |

| CD4+ Lymphocyte Proliferation | Tetanus | Week 48 | Significant Increase | nih.gov |

| TNF-α Production in CD4+ cells | Staphylococcal enterotoxin B | Week 12 | Significant Increase | nih.gov |

| IL-2 Production in CD4+ cells | Staphylococcal enterotoxin B | Week 48 | Significant Increase | nih.gov |

In Vivo Efficacy Assessment in Relevant Preclinical Models of Daridorexant

The in vivo efficacy of Daridorexant has been demonstrated through a series of proof-of-concept studies, investigations into its use in combination regimens, and long-term monitoring of its pharmacodynamic effects in preclinical systems.

Proof-of-Concept Studies of Daridorexant in Animal Models

One study in freely moving rats demonstrated that a single oral dose of Daridorexant significantly decreased active wake time and increased sleep time within the first six hours of administration. nih.gov Compared to the vehicle-treated group, rats receiving Daridorexant showed a notable reduction in total wake time, with a corresponding increase in both REM and NREM sleep durations. nih.gov Furthermore, Daridorexant was found to reduce the latency to the first persistent episodes of both NREM and REM sleep. nih.gov

Similar sleep-promoting effects were observed in Beagle dogs. A single oral daytime dose of Daridorexant led to a dose-dependent reduction in wakefulness and an increase in both NREM and REM sleep. nih.gov

| Parameter | Effect | Animal Model |

|---|---|---|

| Active Wake Time | Dose-dependent decrease | Rat |

| NREM Sleep Time | Dose-dependent increase | Rat |

| REM Sleep Time | Dose-dependent increase | Rat |

| Latency to NREM Sleep | Decreased | Rat |

| Latency to REM Sleep | Decreased | Rat |

Investigation of Daridorexant in Combination Therapy Regimens

While comprehensive preclinical studies specifically evaluating Daridorexant in combination with other therapeutic agents are not extensively detailed in available literature, clinical pharmacology studies have explored its interaction with other substances. For instance, a study on the co-administration of Daridorexant with the selective serotonin (B10506) reuptake inhibitor (SSRI) citalopram (B1669093) did not show clinically significant pharmacokinetic interactions. nih.gov Another clinical study investigated the interaction between Daridorexant and ethanol, noting that co-administration could lead to additive effects on psychomotor performance. researchgate.net These clinical findings suggest a potential for pharmacodynamic interactions with other central nervous system depressants, though dedicated preclinical combination therapy studies would be necessary to fully characterize these interactions.

Long-term Pharmacodynamic Monitoring of Daridorexant in Preclinical Systems

Long-term preclinical studies with Daridorexant have primarily focused on assessing the potential for tolerance and physical dependence. In animal models, chronic administration of Daridorexant did not lead to the development of tolerance to its sleep-promoting effects. nih.gov Furthermore, upon discontinuation of chronic treatment, there were no signs of withdrawal symptoms or rebound insomnia in rats, indicating a low potential for physical dependence. medicineinnovates.com These findings are consistent with the pharmacological profile of dual orexin (B13118510) receptor antagonists, which differ from traditional hypnotic agents that act on GABA-A receptors. nih.gov While these studies provide valuable insights into the long-term safety profile, detailed reports on the continuous long-term monitoring of other specific pharmacodynamic markers in preclinical systems are limited.

Pharmacokinetic Characterization of Daridorexant in Preclinical Species

The pharmacokinetic profile of Daridorexant has been well-characterized in several preclinical species, providing essential information on its absorption, distribution, metabolism, and excretion.

Absorption and Distribution Studies of Daridorexant

Daridorexant is orally bioavailable in preclinical species, including rats and dogs, and it effectively crosses the blood-brain barrier to exert its effects on the central nervous system. nih.gov In rats, the brain penetration of Daridorexant has been quantified, demonstrating its ability to reach its target receptors in the brain. chdr.nl The absolute bioavailability of Daridorexant in humans has been determined to be 62%. drugs.com It exhibits high plasma protein binding, with approximately 99.7% of the drug being bound to plasma proteins. clinicaltrials.gov

| Parameter | Value/Observation | Species/System |

|---|---|---|

| Oral Bioavailability | Demonstrated | Rat, Dog |

| Blood-Brain Barrier Penetration | Effective | Preclinical models |

| Absolute Bioavailability | 62% | Human |

| Plasma Protein Binding | 99.7% | In vitro |

Metabolic Fate and Excretion Pathways of Daridorexant

Daridorexant undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4, which is responsible for approximately 89% of its clearance. researchgate.net Other CYP enzymes contribute to a lesser extent. researchgate.net Numerous metabolites of Daridorexant have been identified, with the major metabolites being less active as orexin receptor antagonists compared to the parent compound. researchgate.net

The metabolic pattern of Daridorexant has been shown to differ between rodent species, with the metabolic profile in rats more closely resembling that in humans than in mice. researchgate.net In rodents, the primary route of excretion for Daridorexant and its metabolites is via the bile into the feces, with negligible urinary excretion observed in rats. researchgate.net In humans, elimination occurs primarily through feces (approximately 57%) and to a lesser extent through urine (approximately 28%). researchgate.net Only trace amounts of the unchanged parent compound are found in the excreta. researchgate.net

Table of Compound Names

| Chemical Formula | Common Name |

| This compound | Daridorexant |

| Not Applicable | Citalopram |

| Not Applicable | Ethanol |

Molecular Mechanisms and Target Engagement of C28h30cln3o8s

Elucidation of the Precise Mechanism of Action of "C28H30ClN3O8S"

Darunavir (B192927) functions as a nonpeptidic inhibitor of the HIV-1 protease, an enzyme critical for the virus's life cycle. drugbank.compatsnap.comnih.gov By targeting this enzyme, Darunavir prevents the maturation of viral particles, thereby halting the replication process. drugbank.compatsnap.compediatriconcall.com Its mechanism is characterized by high binding affinity and a slow dissociation rate from the protease, contributing to its potency against both wild-type and treatment-resistant HIV strains. nih.govresearchgate.netnih.gov

Biochemical Characterization of "this compound" Interactions

The efficacy of Darunavir is rooted in its specific and extensive interactions with the HIV-1 protease active site. It lodges itself within the active site, forming numerous hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') and the backbone atoms of the active site, including residues Asp29, Asp30, and Gly27. acs.orgscholarsresearchlibrary.comwikipedia.org This robust network of hydrogen bonds, a key feature of its design, stabilizes the drug-enzyme complex and is crucial for its high potency. patsnap.comwikipedia.orgnih.gov

The unique bis-tetrahydrofuran (bis-THF) moiety of Darunavir plays a significant role, forming strong interactions with the main-chain atoms of Asp29 and Asp30 in the S2 subsite. nih.govnih.govfrontiersin.org These interactions, combined with hydrophobic contacts, anchor the inhibitor firmly within the protease's binding pocket. acs.org Molecular flexibility allows Darunavir to adapt to the conformation of the protease, including those with mutations, and it has been observed to bind to both the active site cavity and the surface of one of the flexible flaps of the protease dimer. drugbank.compediatriconcall.comnih.gov

| Darunavir Moiety | Interacting Protease Residue | Type of Interaction | Significance |

|---|---|---|---|

| Carbonyl oxygen | Asp25, Asp25' | Hydrogen Bond | Inhibition of catalytic activity. scholarsresearchlibrary.comwikipedia.org |

| bis-Tetrahydrofuran (bis-THF) | Asp29, Asp30 | Hydrogen Bond | High-affinity binding and favorable enthalpy. nih.govnih.govfrontiersin.org |

| Sulfonyl oxygen | Ile50 | Hydrogen Bond (water-mediated) | Contributes to binding stability. scholarsresearchlibrary.com |

| Amino nitrogen | Asp30 | Hydrogen Bond (water-mediated) | Stabilizes the inhibitor in the active site. scholarsresearchlibrary.com |

| General Structure | Various (e.g., I47, I50, I84) | Hydrophobic Interactions | Major contributor to overall binding. acs.org |

Cellular Pathway Analysis Affected by "this compound"

The primary cellular pathway disrupted by Darunavir is the HIV life cycle. nih.gov Specifically, it targets the post-integration phase where the viral Gag-Pol polyproteins are synthesized. drugbank.com The HIV-1 protease is essential for cleaving these polyproteins into mature, functional proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself. nih.gov

By competitively inhibiting the protease enzyme, Darunavir blocks this critical cleavage step. patsnap.comwikipedia.org This results in the assembly of immature, non-infectious viral particles. drugbank.compatsnap.com Consequently, the viral replication cycle is interrupted, leading to a reduction in viral load. drugbank.com Beyond its primary antiviral action, some studies suggest Darunavir can influence host cell pathways. For instance, in kidney cells, it has been shown to prevent the activation of pathways like Stat3, Src, and Erk, which can be dysregulated by HIV proteins. natap.org It has also been observed to suppress the upregulation of certain immune response genes and cytokines like IL-6 and IL-8 induced by viral proteins. natap.org

Identification and Validation of Primary Molecular Targets for "this compound"

The principal molecular target of Darunavir is the HIV-1 protease, an aspartyl protease essential for viral maturation. scholarsresearchlibrary.comnih.govnih.gov The design of Darunavir was a structure-based effort specifically aimed at this enzyme. nih.gov

Target Deconvolution Strategies for "this compound"

While Darunavir was developed through a target-based approach, several general target deconvolution strategies can be applied to identify the molecular targets of small molecules when they are unknown. nih.gov These methods are crucial in phenotypic drug discovery, where a compound's effect is observed before its target is known. researchgate.netpelagobio.com

Affinity Chromatography: This method involves immobilizing a modified version of the small molecule (like Darunavir) on a solid support. A cellular protein extract is then passed over this support, and proteins that bind to the molecule are captured and subsequently identified. technologynetworks.com

Expression Cloning: Techniques like phage display or mRNA display involve libraries where proteins are physically linked to their encoding genetic material. These libraries can be screened against the immobilized molecule to identify binding partners. technologynetworks.com

Protein Microarrays: A high-throughput method where thousands of purified proteins are spotted onto a slide. A labeled version of the small molecule is then washed over the array, and binding is detected at specific spots, revealing the target protein's identity. technologynetworks.com

Cellular Thermal Shift Assay (CETSA): This proteome-wide approach assesses compound-target interactions in a physiological context by measuring changes in protein thermal stability upon ligand binding. pelagobio.com

For a well-characterized drug like Darunavir, these methods could be used to confirm its high specificity for HIV-1 protease and to identify potential off-targets, which could explain secondary effects. researchgate.net

Biophysical Methods for Confirming "this compound"-Target Binding

The interaction between Darunavir and HIV-1 protease has been extensively validated using various biophysical techniques that provide quantitative and structural data.

X-ray Crystallography: This has been a cornerstone in understanding Darunavir's mechanism. Crystal structures of Darunavir in complex with both wild-type and mutant HIV-1 protease have provided atomic-level detail of the binding interactions, revealing the extensive hydrogen bond network and the conformational adaptation of the inhibitor. nih.govnih.govacs.org

Isothermal Titration Calorimetry (ITC): ITC studies have been used to measure the thermodynamic properties of the binding interaction. These studies confirmed that Darunavir binds to HIV-1 protease with a favorable enthalpy, which is attributed to the strong interactions between its bis-THF moiety and the protease's main-chain atoms. nih.gov

Surface Plasmon Resonance (SPR): SPR-based kinetic studies have been instrumental in quantifying the binding affinity and dissociation rates. These analyses demonstrated that Darunavir has a significantly higher binding affinity and a much slower dissociation rate compared to other protease inhibitors, explaining its high potency and the high genetic barrier to resistance. nih.gov

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Dissociation Constant (Kd) | 4.5 x 10-12 M | - | researchgate.netwikipedia.org |

| Inhibition Constant (Ki) | 1.87 nM (Wild-Type) | Enzyme Inhibition Assay | acs.org |

| Binding Free Energy (ΔGbind) | -15.9 ± 1.0 kcal/mol | MM/GBSA | acs.org |

| Dissociative Half-life (t1/2) | >240 hours | Surface Plasmon Resonance (SPR) | nih.gov |

Investigation of "this compound"-Mediated Signal Transduction Pathways

The primary mechanism of Darunavir is the direct inhibition of a viral enzyme, which is not a classical signal transduction pathway. However, its effects can indirectly influence host cell signaling.

Research has shown that HIV proteins themselves can dysregulate host cell signaling to promote viral replication and pathogenesis. For example, the HIV protein Vpr can activate Stat3, Src, and Erk pathways in kidney cells, contributing to HIV-associated nephropathy. Studies have demonstrated that Darunavir can attenuate this HIV- and Vpr-induced activation, suggesting a protective effect on host cell signaling that is independent of its protease inhibition. natap.org

Furthermore, treatment with protease inhibitors, including Darunavir, has been associated with metabolic changes in patients, which are linked to alterations in pathways like insulin (B600854) signaling. mdpi.com However, these effects are generally milder with Darunavir compared to earlier protease inhibitors. mdpi.com Some research also indicates that Darunavir can induce the expression of drug transporter proteins like P-glycoprotein (P-gp/ABCB1) in cells, which could affect the intracellular concentration of Darunavir and other co-administered drugs. oup.com This represents an impact on cellular pathways related to drug metabolism and transport.

Proteomic and Phosphoproteomic Analysis of "this compound" Effects

The study of cellular proteins (proteomics) and their phosphorylation states (phosphoproteomics) provides deep insights into how Quizartinib affects cancer cells. These analyses help to identify the direct targets of the drug and the downstream signaling pathways that are modulated.

Systematic, multi-omic approaches have been employed to evaluate proteomic signatures of drug response in AML. nih.gov By comparing protein and phosphoprotein levels in patient samples with their ex vivo sensitivity to Quizartinib, researchers can identify biomarkers that predict treatment response. nih.govdeborahthurtleschmidt.com For instance, global phosphoproteome analysis of bone marrow from AML patients has been used to find predictive phosphorylation markers for Quizartinib treatment. nih.gov

In cell line models of Quizartinib resistance, proteomic and phosphoproteomic analyses can distinguish between drug-sensitive (parental) and resistant cells. nih.gov These studies have shown that upon Quizartinib treatment, there are significant changes in the abundance of numerous proteins and phosphosites. nih.gov Specifically, about one-third of the proteome and phosphoproteome can be significantly altered. nih.gov Interestingly, while there is some correlation between changes at the transcript (mRNA) and protein levels, phosphoproteomic data provides unique information about protein activity that is not captured by other methods. deborahthurtleschmidt.comnih.govashpublications.org

Key findings from these analyses include the observation that in sensitive cells, Quizartinib treatment leads to hyperphosphorylation of proteins involved in apoptosis (programmed cell death). nih.gov Conversely, in some contexts, phosphorylation of proteins involved in DNA replication is decreased. nih.gov Furthermore, studies have identified that increased phosphorylation of certain proteins, such as BCL11A, may be associated with a lack of response to Quizartinib. mdpi.com

Interactive Table: Selected Proteins and Phosphosites Modulated by Quizartinib

| Target Type | Name | Modulation in Response to Quizartinib | Associated Cellular Process |

|---|---|---|---|

| Protein | MYC | Expression affected by combination treatments | Cell Proliferation, Gene Regulation |

| Protein | BCL11A | Increased phosphorylation associated with non-responsiveness mdpi.com | Chemoresistance |

| Phosphosite | STAT5 | Sustained phosphorylation linked to resistance nih.govresearchgate.net | Signal Transduction, Cell Survival |

| Protein | AXL | Upregulation associated with resistance nih.govresearchgate.net | Bypass Signaling, Cell Survival |

| Protein | PTPN11 | Decreased abundance in AML cells ashpublications.org | Signal Transduction |

| Protein | STAT3 | Decreased abundance in AML cells ashpublications.org | Signal Transduction |

Transcriptomic Changes Induced by "this compound"

Transcriptomics, the study of the complete set of RNA transcripts, reveals how Quizartinib alters gene expression in cancer cells. Treatment with Quizartinib leads to significant changes in the transcriptome profiles of AML cells. elifesciences.org These changes can be observed both in vitro and in vivo. elifesciences.org

Studies have shown that a significant portion of the transcriptome is altered following Quizartinib administration. nih.gov Gene Set Enrichment Analysis (GSEA) has been a valuable tool in identifying the pathways affected. For example, in certain contexts, the expression of genes related to mTORC1 signaling and MYC targets is enriched in cells that are less sensitive to Quizartinib. elifesciences.org

The combination of Quizartinib with other agents, such as BET inhibitors, can lead to more dramatic and sometimes transient changes in gene expression. haematologica.org These combination studies have highlighted MYC as a key gene affected by such dual-targeting strategies. haematologica.org Furthermore, single-cell transcriptomic analyses have provided a high-resolution view of the changes occurring in individual cells, identifying shifts in the expression of transcription factors like CEBPA in resistant cells. biorxiv.org This level of detail is crucial for understanding the heterogeneity of drug response. mdpi.com

Mechanisms of Resistance to "this compound" and Overcoming Strategies

Despite its initial effectiveness, resistance to Quizartinib is a major clinical challenge. nih.govresearchgate.net Resistance can be either primary (intrinsic lack of response) or secondary (acquired after a period of response). nih.gov

Rational Design of "this compound" Combination Therapies to Mitigate Resistance

To overcome the challenge of resistance, researchers are actively investigating combination therapies that pair Quizartinib with other targeted agents. nih.govresearchgate.net The goal is to simultaneously block the primary oncogenic driver (FLT3) and the escape pathways that lead to resistance.

Promising combination strategies currently under investigation include:

Quizartinib and PI3K Inhibitors: The PI3K/AKT/mTOR pathway is a critical downstream effector of FLT3. Combining Quizartinib with a PI3K inhibitor, such as BAY-806946, has shown enhanced cytotoxicity in preclinical studies, particularly in killing leukemia stem cells. researchgate.netnih.gov

Quizartinib and CDK4/6 Inhibitors: Inhibitors of cyclin-dependent kinases 4 and 6, like Palbociclib, have shown the potential to overcome Quizartinib resistance in cell line models. researchgate.net

Quizartinib and Hypomethylating Agents: Combining Quizartinib with agents like Azacitidine has demonstrated effectiveness and good tolerability in clinical trials for both newly diagnosed and relapsed/refractory AML. haematologica.org

Quizartinib and BCL-2 Inhibitors: Targeting the anti-apoptotic protein BCL-2 with drugs like Venetoclax is another strategy being explored in clinical trials to overcome resistance. haematologica.org

Quizartinib and BET Inhibitors: Combining Quizartinib with BET inhibitors like PLX51107 has been shown to enhance the response of AML cells in preclinical models. haematologica.org

Quizartinib and other Kinase Inhibitors: Preclinical studies have shown that Dasatinib can overcome stroma-based resistance to Quizartinib. researchgate.net

These combination approaches aim to create a more durable response and prevent or delay the emergence of resistant clones, ultimately improving outcomes for patients. researchgate.net

Table of Compound Names

| Chemical Formula | Compound Name |

|---|---|

| This compound | Quizartinib |

| Not Applicable | Palbociclib |

| Not Applicable | Abemaciclib |

| Not Applicable | Midostaurin |

| Not Applicable | Gilteritinib |

| Not Applicable | Crenolanib |

| Not Applicable | Sorafenib |

| Not Applicable | Lestaurtinib |

| Not Applicable | PLX3397 |

| Not Applicable | Trametinib |

| Not Applicable | BAY-806946 |

| Not Applicable | Cabozantinib |

| Not Applicable | Azacitidine |

| Not Applicable | Venetoclax |

| Not Applicable | PLX51107 |

| Not Applicable | Dasatinib |

Structure Activity Relationship Sar Studies of C28h30cln3o8s Analogues

Systematic Structural Modifications and Their Impact on Biological Activity

The core principle of SAR lies in methodically altering specific parts of a lead molecule, such as Darunavir (B192927), and evaluating the resultant changes in its biological potency. acs.orgnih.gov For Darunavir, research has primarily focused on modifications at key positions known as P1, P1', P2, and P2', which correspond to the binding pockets of the HIV-1 protease. acs.orgnih.gov

Positional Scanning and Substituent Effects on Darunavir Efficacy

Positional scanning involves introducing a variety of chemical groups (substituents) at different positions of the Darunavir scaffold to probe their effect on inhibitory activity.

P1' and P2' Modifications: A significant body of research has concentrated on the P1' and P2' positions. acs.orgnih.govsite123.me The rationale is that these sites offer opportunities to enhance interactions with the HIV-1 protease. acs.org For instance, introducing larger, more flexible hydrophobic groups at the P1' moiety was explored to better occupy the S1' pocket of the protease, especially in the context of drug-resistant mutations. nih.govnih.gov Similarly, modifications at the P2' position, which acts as a "backbone binder," are crucial for augmenting hydrogen bonding interactions between the inhibitor and the protease. acs.orgnih.gov Studies have shown that introducing amide derivatives at the P2' position can lead to enhanced hydrogen bonding with the S2'-subsite of the protease. nih.gov

Impact of Specific Substituents: The nature of the substituent plays a critical role. For example, incorporating halogen, aliphatic, and alkoxy functionalities on the phenyl sulfoxide (B87167) motif at the P2' position has resulted in analogues with superior inhibition against HIV-1 protease compared to Darunavir itself. site123.me One study highlighted that a fluoro functionality at the P2' position might interact favorably with the R41T mutant of the protease through multipolar interactions. nih.gov

The following table summarizes the impact of various P2' substitutions on the inhibitory activity against wild-type HIV-1 protease.

| Analog | P2' Substitution | Inhibition Constant (Ki) in nM |

| Darunavir | p-aminosulfonamide | (Reference) |

| 5aa | Fluoro-substituted phenyl sulfoxide | 1.54 |

| 5ad | Aliphatic-substituted phenyl sulfoxide | 0.71 |

| 5ac | Halogen-substituted phenyl sulfoxide | 0.31 |

| 5ae | Alkoxy-substituted phenyl sulfoxide | 0.28 |

| 5af | Halogen-substituted phenyl sulfoxide | 1.12 |

Data sourced from a study on the design and biological evaluation of Darunavir analogues. site123.me

Quantitative Structure-Activity Relationship (QSAR) Modeling of Darunavir Derivatives

QSAR modeling represents a computational approach to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgfiveable.me This allows for the prediction of the activity of new, unsynthesized molecules. nih.gov

Descriptor Selection and Model Development for Darunavir SAR

The first step in QSAR modeling is to calculate molecular descriptors for each compound. These descriptors are numerical values that represent various physicochemical properties of the molecules, such as their size, shape, electronic properties, and hydrophobicity. nih.govnih.gov

For Darunavir analogues, various QSAR models have been developed, including 2D-QSAR, Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govresearchgate.net The selection of appropriate descriptors is crucial for building a robust and predictive model. nih.govnih.gov These descriptors can range from simple constitutional indices to more complex 3D fields.

The development of a QSAR model involves using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to correlate the selected descriptors with the observed biological activity. fiveable.mebiointerfaceresearch.com

Predictive Power and Validation of QSAR Models for Darunavir

A critical aspect of QSAR modeling is validation, which ensures that the model is not only capable of fitting the existing data but can also accurately predict the activity of new compounds. nih.govresearchgate.net Validation is typically performed using both internal and external methods.

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the internal robustness of the model. mdpi.com

External Validation: The model's predictive power is evaluated using an external test set of compounds that were not used in the model's development. The squared correlation coefficient (r²) for the test set is a common metric. mdpi.com

A recent study on 45 Darunavir analogues reported the development of several predictive QSAR models. nih.govresearchgate.net The statistical parameters of these models are summarized below, demonstrating their good predictive power.

| Model | q² | r² | F-statistic | p-value |

| 2D-QSAR | 0.7235 | 0.7910 | 41.46 | < 0.0001 |

| CoMFA | 0.681 | 0.998 | 1434.30 | - |

| CoMSIA/SHE | 0.839 | 0.996 | 536.48 | - |

Data sourced from a computational evaluation of novel Darunavir derivatives. nih.govresearchgate.net

These validated models can then be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and biological testing. nih.govresearchgate.net

Pharmacophore Modeling for Darunavir and Related Compounds

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of chemical features (the pharmacophore) required for a molecule to exert a specific biological effect. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov

For Darunavir and its analogues, pharmacophore models can be generated based on the structures of highly active compounds or from the crystal structure of Darunavir bound to the HIV-1 protease. nih.gov These models provide a 3D map of the key interaction points within the enzyme's active site.

A study analyzing the interactions of Darunavir and a potent analogue (5ae) with wild-type HIV-1 protease identified key pharmacophoric features. nih.gov These include:

Hydrogen Bond Donors (HBD)

Hydrogen Bond Acceptors (HBA)

Hydrophobic Interactions

These features are crucial for the stable binding of the inhibitor to the protease. nih.gov Pharmacophore models serve as valuable templates for designing new molecules with improved binding affinity and can be used as 3D queries to search chemical databases for novel scaffolds that fit the required pharmacophoric pattern. rsc.org

Generation and Validation of "C28H30ClN3O8S" Pharmacophore Models

Pharmacophore models represent the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. dergipark.org.tr For Darunavir and its analogues, these models are generated to understand the crucial interactions with the HIV-1 protease active site.

The generation process often begins with the analysis of the co-crystal structure of Darunavir bound to HIV-1 protease. This structure-based approach identifies key interaction points, including hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), and hydrophobic regions, which are essential for binding. nih.govnih.gov For instance, molecular dynamics (MD) simulations are used to analyze the stable interactions between Darunavir and the protease, from which representative pharmacophore models can be extracted. nih.govnih.gov These models typically highlight the importance of hydrogen bonds with catalytic aspartate residues (D25, D25') and hydrophobic interactions within the various subsites (S1, S1', S2, S2') of the enzyme. nih.govnih.gov

Validation is a critical step to ensure that the generated pharmacophore model can accurately distinguish between active and inactive compounds. pharmacophorejournal.commdpi.com One common validation method is the Güner-Henry (GH) approach, which assesses the model's ability to screen a database containing both known active and inactive molecules (a decoy set). mdpi.com A robust model should successfully identify the active compounds while rejecting the inactive ones. mdpi.com Furthermore, MD simulations serve as a form of dynamic validation, confirming the stability of the interactions predicted by the static model over time. For example, simulations of Darunavir complexed with wild-type HIV-1 protease show stable hydrogen bonding interactions with residues D25 and D30', confirming the significance of these features in the pharmacophore model. nih.govacs.org

Key pharmacophoric features identified for Darunavir analogues targeting HIV-1 protease include a combination of hydrogen bond donors, acceptors, and hydrophobic sites strategically positioned to interact with the enzyme's active site residues. nih.govnih.gov

Table 1: Key Pharmacophore Features for Darunavir Binding to HIV-1 Protease

| Feature Type | Interacting Residue(s) in HIV-1 Protease | Role in Binding |

|---|---|---|

| Hydrogen Bond Donor (HBD) | D25, D25', I50' | Anchors the inhibitor to the catalytic aspartate residues. nih.govnih.govacs.org |

| Hydrogen Bond Acceptor (HBA) | D25, D25', D30' | Complements the hydrogen bonding network with the enzyme backbone. nih.govnih.govacs.org |

Application of Pharmacophore Models in "this compound" Lead Optimization

Pharmacophore models are instrumental in the lead optimization phase of drug discovery, guiding the modification of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. danaher.com In the context of Darunavir, these models are used to design new analogues that can form enhanced interactions with the HIV-1 protease, particularly with mutant strains that confer resistance. nih.govresearchgate.net

By analyzing the pharmacophore, researchers can identify positions on the Darunavir scaffold where modifications could be beneficial. For example, studies have revealed that the P1' and P2' positions of Darunavir have weaker interactions with the enzyme compared to the P1 and P2 positions, suggesting that adding more flexible or interactive moieties at these sites could improve binding affinity. nih.govacs.org

This strategy has led to the design and synthesis of novel analogues with superior activity. For instance, a series of analogues were developed with modifications at the P2' position. The resulting pharmacophore models for these new compounds, such as analogue 5ae , showed a shift in interaction patterns compared to Darunavir. While Darunavir's stability is dominated by hydrogen bonds, analogue 5ae relies more significantly on hydrophobic interactions for its stability, while still maintaining crucial hydrogen bonds with D25 and D25'. nih.gov This strategic modification, guided by pharmacophoric understanding, resulted in compounds with significantly improved inhibitory activity against wild-type HIV-1 protease. nih.govacs.org

The table below summarizes the activity of several new Darunavir analogues designed using pharmacophore-based insights, demonstrating the successful application of this approach in lead optimization. nih.govacs.org

Table 2: Inhibitory Activity of Darunavir Analogues from Pharmacophore-Guided Optimization

| Compound | Modification Site | Docking Score | Inhibitory Activity (Ki) against WT HIV-1 PR (nM) |

|---|---|---|---|

| Darunavir (Reference) | - | 87.3 | 1.87 |

| 5aa | P2' (fluoro/dichloro substituents) | 92.4 | 1.54 |

| 5ac | P2' (flexible aliphatic/alkoxy groups) | 89.0 | 0.31 |

| 5ad | P2' (fluoro/dichloro substituents) | 101.2 | 0.71 |

| 5ae | P2' (flexible aliphatic/alkoxy groups) | 90.1 | 0.28 |

| 5af | P2' (flexible aliphatic/alkoxy groups) | 93.4 | 1.11 |

Data sourced from studies on novel Darunavir analogues. nih.govacs.org The docking score represents the predicted binding affinity, while the Ki value is the experimentally determined inhibition constant.

These results underscore the power of applying validated pharmacophore models in the lead optimization process. By providing a detailed 3D map of essential interactions, these models enable the rational design of next-generation inhibitors like the analogues of Darunavir, with enhanced potency against HIV-1 protease. nih.govacs.org

Computational Chemistry and Molecular Modeling of C28h30cln3o8s

Molecular Docking Simulations of C28H30ClN3O8S with Identified Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, its primary target is the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the virus's life cycle. nih.govscholarsresearchlibrary.com Docking analyses have been pivotal in assessing the binding mode of Darunavir (B192927) with this protease and understanding the role of water molecules in mediating these interactions.

Simulations have revealed that functional groups on the Darunavir molecule, such as carbonyl oxygen, sulfonyl oxygen, amino nitrogen, and furan oxygen, are actively involved in electrostatic interactions with the HIV protease. scholarsresearchlibrary.com These studies have also been extended to explore the potential of Darunavir and its analogues against other viral proteases, such as the 3C-like protease (3CLpro) of SARS-CoV-2. biorxiv.orgnih.gov

The interaction profile of this compound with its targets is characterized by a network of hydrogen bonds and hydrophobic interactions. Docking studies with HIV-1 protease show that Darunavir fits well into the binding pocket, forming key hydrogen bonds. scholarsresearchlibrary.com For instance, the carbonyl oxygen forms hydrogen bonds with aspartic acid residues AspA25 and AspB25, while the furan ring oxygen can bond with AspB30. Water-mediated hydrogen bonds are also crucial, with sulfone oxygens interacting with Isoleucine residues (IleA50 and IleB50) and the amino nitrogen interacting with AspA30 via a water molecule.

In the context of SARS-CoV-2 3CLpro, molecular docking has also been used to predict binding poses and interactions, highlighting hydrogen bonding and hydrophobic interactions with key residues. researchgate.net The following table summarizes key interactions between Darunavir and HIV-1 Protease.

| Interacting Group on this compound | Interacting Residue on HIV-1 Protease | Type of Interaction |

| Carbonyl Oxygen | AspA25, AspB25 | Hydrogen Bonding |

| Furan Ring Oxygen | AspB30 | Hydrogen Bonding |

| Sulfonyl Oxygens | IleA50, IleB50 | Water-mediated Hydrogen Bonding |

| Amino Nitrogen | AspA30 | Water-mediated Hydrogen Bonding |

| Benzene Rings | Various | Van der Waals / Hydrophobic scholarsresearchlibrary.com |

Virtual screening is a computational strategy used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. For this compound, this approach has been used not only to discover novel analogues but also to explore its potential against new targets, a process known as drug repurposing. nih.govacs.org

Studies have screened FDA-approved drugs, including Darunavir, against key proteins of viruses like SARS-CoV-2, such as the main protease (Mpro or 3CLpro) and papain-like protease (PLpro). nih.govchemrxiv.orgresearchgate.net Additionally, Darunavir and its designed analogues have been evaluated for potential anticancer activity by docking them against oncoproteins like EGFR and VEGFR2. nih.gov This highlights the therapeutic potential of the this compound scaffold beyond its primary antiviral application.

Molecular Dynamics Simulations for Target-Ligand Interactions of this compound

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. acs.org For this compound, MD simulations have been extensively used to study its interaction with both wild-type and mutant HIV-1 protease, offering insights into the mechanisms of drug resistance. nih.govacs.orgnih.gov These simulations have shown that mutations can alter the flexibility of the protease, particularly in the "flap" regions that cover the active site, potentially weakening the inhibitor's binding. nih.gov The stability of the complex between Darunavir and its target, such as the COVID-19 protease, has also been assessed using MD simulations. ni.ac.rs

Conformational analysis through MD simulations reveals how this compound and its target protein behave in a dynamic biological environment. Studies have analyzed the root-mean-square deviation (RMSD) to assess the structural stability of the Darunavir-protease complex. In simulations with both wild-type and mutant HIV-1 protease, the complex generally reaches a stable state. nih.gov However, mutations can lead to increased flexibility and conformational changes in the protease, shifting it from a "closed" state to a "semi-open" state, which may facilitate the dissociation of Darunavir from the active site. nih.gov The conformation of Darunavir itself also undergoes changes, exploring different energy basins during the simulation before settling into a stable state. nih.gov

Predicting the binding affinity between a ligand and its target is a key goal of molecular modeling. Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) are used to calculate the binding free energy. nih.govnih.gov These calculations have been applied to Darunavir and its analogues to rank their potential efficacy.

For example, the binding free energy (ΔGbind) for Darunavir with wild-type HIV-1 protease was calculated to be -15.9 ± 1.0 kcal/mol. nih.govacs.org In the same study, a promising analogue, 5ae, showed a more favorable binding free energy of -18.5 ± 0.6 kcal/mol, suggesting it could be more potent. nih.govacs.org Van der Waals interactions were identified as the primary driving force for the binding of both Darunavir (−57.7 ± 0.3 kcal/mol) and the 5ae analogue (−61.7 ± 0.4 kcal/mol). acs.org When tested against the COVID-19 protease, Darunavir's binding free energy was predicted to be -6.56 kcal/mol. ni.ac.rs

The table below presents comparative binding affinity data.

| Compound | Target | Predicted Binding Free Energy (ΔGbind) |

| This compound (Darunavir) | Wild-Type HIV-1 Protease | -15.9 ± 1.0 kcal/mol nih.govacs.org |

| Analogue 5ae | Wild-Type HIV-1 Protease | -18.5 ± 0.6 kcal/mol nih.govacs.org |

| This compound (Darunavir) | COVID-19 Protease | -6.56 kcal/mol ni.ac.rs |

| Lopinavir | COVID-19 Protease | -6.98 kcal/mol ni.ac.rs |

| Ritonavir (B1064) | COVID-19 Protease | -7.42 kcal/mol ni.ac.rs |

Quantum Chemical Calculations for this compound Electronic Structure

Quantum mechanical (QM) calculations offer a more accurate description of the electronic properties of molecules compared to classical molecular mechanics. nih.gov Methods like Density Functional Theory (DFT) and the Fragment Molecular Orbital (FMO) method have been applied to study this compound. nih.govimpactjournals.us

The FMO method, in particular, allows for the calculation of large systems like protein-ligand complexes by dividing them into smaller fragments. nih.gov This approach has been used to analyze the interaction energies between Darunavir and the amino acid residues of HIV-1 protease in detail. nih.gov Such QM calculations are superior for accurately predicting molecular properties like electronic polarization and charge transfer, which are crucial for understanding the nuanced interactions that determine binding affinity and specificity. nih.gov These computational insights are invaluable for the rational design of new, more effective analogues of Darunavir. nih.gov

Prediction of Reactivity and Stability of Darunavir

Computational methods are crucial in predicting the reactivity and stability of pharmaceutical compounds like Darunavir. Forced degradation studies, which expose the drug to stress conditions such as acid, base, and oxidation, are often coupled with computational analysis to understand degradation pathways.

Reactivity:

The reactivity of Darunavir is largely centered around its functional groups, which are susceptible to chemical transformations. Computational studies can predict the most likely sites for metabolic reactions or degradation. For instance, the sulfonamide group and the carbamate (B1207046) linkage are key areas of interest for predicting reactivity. Molecular dynamics simulations and quantum mechanical calculations help in understanding how Darunavir interacts with its biological target, the HIV-1 protease. nih.gov These simulations reveal that the stability of the flaps of the protease is crucial for effective binding, with electrostatic interactions being a key component of the binding energy. nih.govbohrium.com

Stability:

The stability of Darunavir has been assessed under various stress conditions. Experimental studies have shown that Darunavir is susceptible to degradation under acidic, basic, and oxidative conditions. oup.comijpsr.com It remains relatively stable under thermal and photolytic stress. oup.com Computational models can complement these findings by predicting the degradation products and the kinetics of degradation. Long-term stability studies have also been conducted, indicating high stability of a Darunavir:β-cyclodextrin complex over 24 months under controlled temperature and humidity. ommegaonline.org Furthermore, suspensions of Darunavir/cobicistat have been found to be stable for at least one week, which is crucial for clinical administration. nih.gov

Table 1: Summary of Forced Degradation Studies on Darunavir

| Stress Condition | Observation | Reference |

| Acidic | Considerable degradation | oup.comijpsr.com |

| Basic | Considerable degradation | oup.comijpsr.com |

| Oxidative | Considerable degradation | oup.com |

| Thermal | Stable | oup.com |

| Photolytic | Stable | oup.com |

Electronic Property Calculations for Darunavir Structure-Function Correlations

Computational quantum mechanical methods are employed to calculate the electronic properties of Darunavir, which are then correlated with its biological activity. These properties provide insights into how the molecule interacts with its target and how modifications to its structure might affect its function. nbinno.com

Key Electronic Properties and Their Functional Correlation:

Molecular Electrostatic Potential (MEP): The MEP map of Darunavir highlights the electron-rich and electron-deficient regions of the molecule. The oxygen and nitrogen atoms are typically electron-rich, making them key sites for hydrogen bonding with the active site of HIV-1 protease. nih.gov These interactions are critical for the high binding affinity of Darunavir. patsnap.com

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are important for understanding the chemical reactivity and kinetic stability of the molecule. The energy gap between HOMO and LUMO can be correlated with the molecule's stability.

Partial Atomic Charges: The distribution of partial atomic charges across the Darunavir molecule influences its electrostatic interactions with the protease. The catalytic aspartate residues in the active site of HIV-1 protease interact with specific charged regions of Darunavir, contributing to the stable drug-enzyme complex. patsnap.com

Structure-Function Correlations:

The potent inhibitory activity of Darunavir against both wild-type and drug-resistant strains of HIV-1 protease is attributed to its unique chemical structure. nih.govpatsnap.com Computational studies have elucidated several key structure-function relationships:

Hydrogen Bonding Network: Darunavir is designed to form extensive hydrogen bonds with the backbone of the HIV-1 protease active site. acs.org The bis-tetrahydrofuran (bis-THF) moiety, in particular, forms crucial hydrogen bonds with the D30 and D30' residues of the protease. nih.govfrontiersin.org

Hydrophobic Interactions: In addition to hydrogen bonds, hydrophobic interactions between Darunavir and the protease are vital for its high binding affinity. patsnap.com Molecular dynamics simulations show that mutations affecting these hydrophobic interactions can lead to drug resistance. acs.org

Flexibility and Adaptability: Darunavir's flexible structure allows it to adapt to mutations in the protease active site, which is a key factor in its effectiveness against resistant strains. patsnap.com

Table 2: Key Interacting Residues of HIV-1 Protease with Darunavir

| Protease Residue | Type of Interaction | Reference |

| Asp25, Asp25' | Hydrogen Bonding (catalytic triad) | acs.org |

| Asp29, Asp30 | Hydrogen Bonding | acs.org |

| Asp29', Asp30' | Hydrogen Bonding | acs.org |

| Ile50, Ile50' | Hydrophobic Interactions | nih.gov |

| Ile84 | Hydrophobic Interactions | nih.gov |

Advanced Spectroscopic Characterization of C28h30cln3o8s

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis of C28H30ClN3O8S

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of Darunavir (B192927) in solution. It provides insights into the connectivity of atoms, their spatial arrangement, and the dynamic processes the molecule undergoes.

Multi-dimensional NMR Techniques for this compound Structure Assignment

The complete and unambiguous assignment of the proton (¹H) and carbon (¹C) NMR signals of Darunavir is achieved through a combination of one-dimensional and two-dimensional NMR experiments. nih.gov These experiments are crucial for verifying the molecular structure and for characterizing related substances and degradation products. nih.govresearchgate.net

Key 2D NMR techniques used for the structural elucidation of Darunavir include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds, helping to piece together molecular fragments. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons with the directly attached heteronuclei, most commonly ¹³C. columbia.edu This provides a direct link between a proton and the carbon it is bonded to, which is fundamental for assigning the carbon skeleton. nih.gov

In a study characterizing Darunavir and its degradation products, researchers used a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC) to confirm the structure of the parent drug and to elucidate the structures of five different degradation products formed under acid and base hydrolysis. nih.gov The data from these experiments, including chemical shifts and correlation peaks, provide definitive evidence for the molecular framework. nih.govresearchgate.net For instance, HMBC experiments can show long-range correlations from methyl protons to nitrogen atoms in the molecule's core when ¹⁵N is observed. nih.gov

Table 1: Representative 2D NMR Correlations for Darunavir Structural Confirmation

| Experiment | Type of Correlation | Information Gained |

|---|---|---|

| COSY | ¹H-¹H | Reveals proton-proton spin coupling networks, identifying adjacent protons. |

| HSQC | ¹H-¹³C (one-bond) | Directly links protons to their attached carbons. columbia.edu |

| HMBC | ¹H-¹³C (multi-bond) | Connects molecular fragments by showing correlations between protons and carbons over 2-3 bonds. nih.govcolumbia.edu |

Dynamic NMR Studies for Conformational Exchange in this compound

The Darunavir molecule possesses several rotatable bonds, leading to conformational flexibility, which can be critical for its binding to the target enzyme, HIV-1 protease. Dynamic NMR (DNMR) techniques, such as variable temperature (VT) NMR and exchange spectroscopy (EXSY), can be used to study these dynamic processes. copernicus.orgprinceton.edu

Molecular dynamics simulations and NMR data suggest that the flexible flaps of the HIV-1 protease, which cover the active site, exist in a dynamic equilibrium of closed, semi-open, and open conformations. nih.govmdpi.com The interaction with Darunavir influences this conformational landscape. While the timescale for major flap transitions can be in the microsecond to millisecond range, which is often too slow for direct observation in standard NMR experiments, DNMR can probe motions like bond rotations within the inhibitor itself that occur on the NMR timescale. copernicus.orgnih.gov For molecules with restricted bond rotation, the energy barrier can be calculated from DNMR experiments, providing quantitative data on the molecule's flexibility. copernicus.orgosti.gov

Ligand-Observed NMR for Binding Studies of this compound

Ligand-observed NMR methods are powerful tools for studying the interaction of a small molecule like Darunavir with its large protein target, HIV-1 protease. pnas.org In these experiments, the NMR signals of the ligand are monitored, providing information on binding kinetics and the conformation of the inhibitor when bound to the enzyme. pnas.orgnih.gov

One such technique is Saturation Transfer Difference (STD) NMR. In STD NMR, saturation is applied to the protein's resonances, and this saturation is transferred via the Nuclear Overhauser Effect (NOE) to the protons of the bound ligand. By comparing this to an off-resonance spectrum, the specific protons of Darunavir that are in close proximity to the protease can be identified, mapping the binding epitope. Another related technique is Chemical Exchange Saturation Transfer (CEST), which has been used to probe the binding of Darunavir to HIV-1 protease. pnas.org

Furthermore, ¹H-¹⁵N correlation spectra of ¹⁵N-labeled protease are used to monitor changes in the protein upon inhibitor binding. While this is a protein-observed technique, it provides complementary information. Subtle changes in an inhibitor's chemical structure can lead to significant long-distance conformational changes in the protease, which can be detected by monitoring the chemical shifts of the protein's amide protons. nih.gov

Mass Spectrometry (MS) for Fragmentation Pathways and Metabolite Identification of this compound

Mass spectrometry is an indispensable analytical technique for confirming the molecular weight of Darunavir, assessing its purity, identifying impurities and degradation products, and elucidating its metabolic fate.

High-Resolution Mass Spectrometry for this compound Purity and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC) and performed on instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzers, provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.govthermofisher.comnih.gov This accuracy allows for the unambiguous determination of the elemental composition of the parent ion and its fragments.

HRMS is routinely used in the pharmaceutical industry to:

Confirm Identity: Verify the molecular formula of Darunavir (this compound) by matching the experimentally measured accurate mass of its protonated molecule ([M+H]⁺) to the theoretically calculated mass. nih.govresearchgate.net

Profile Impurities: Detect and identify process-related impurities and degradation products. nih.govresearchgate.net Forced degradation studies, conducted under stress conditions like acid/base hydrolysis, oxidation, and heat, are analyzed by LC-HRMS to characterize the resulting products. nih.govnih.gov For example, the structure of an oxidative degradation product of Darunavir was proposed based on its MSⁿ fragmentation and confirmed by HRMS data. nih.gov

Assess Purity: HRMS methods can be validated to quantify impurities, ensuring they are below acceptable limits as per regulatory guidelines. thermofisher.comnih.gov The limit of identification for Darunavir in human plasma using an HRMS method has been reported as 10 ng/mL. thermofisher.comnih.gov

Table 2: HRMS Data for Darunavir and an Oxidative Degradation Product

| Compound | Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z) |

|---|---|---|---|

| Darunavir | C₂₇H₃₇N₃O₇S | 548.2425 ([M+H]⁺) | 548.24 nih.gov |

| Oxidative Degradation Product (DPO) | Not specified | 574.634 ([M+H]⁺) | 574.634 nih.gov |

Tandem Mass Spectrometry for Elucidating this compound Metabolic Pathways

Tandem mass spectrometry (MS/MS or MSⁿ) is the primary technique for identifying metabolites of Darunavir in biological matrices like plasma and urine. nih.govnih.gov In an MS/MS experiment, the parent Darunavir ion or a potential metabolite ion is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides a structural fingerprint that helps to identify the molecule and locate the site of metabolic modification. nih.govnano-ntp.com